molecular formula C13H16N4O5 B1230573 N-tert-butyl-2-[[(3-nitrophenyl)-oxomethyl]hydrazo]-2-oxoacetamide

N-tert-butyl-2-[[(3-nitrophenyl)-oxomethyl]hydrazo]-2-oxoacetamide

Cat. No. B1230573
M. Wt: 308.29 g/mol
InChI Key: URXYMNAGVPADIN-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[[(3-nitrophenyl)-oxomethyl]hydrazo]-2-oxoacetamide is an amino acid amide.

Scientific Research Applications

Synthesis and Structural Analysis

  • A compound closely related to N-tert-butyl-2-[[(3-nitrophenyl)-oxomethyl]hydrazo]-2-oxoacetamide, N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, was synthesized and characterized using various spectroscopy techniques. Its structural properties were explored using X-ray diffraction, revealing a complex centrosymmetric hexameric chain structure (Gholivand et al., 2009).

Chemical Transformations

  • Another study involved the transformation of related compounds into γ-lactones using boron trifluoride-catalyzed ring closure, showcasing the versatility of these compounds in chemical synthesis (Verboom & Bos, 2010).

Nitrile Oxide Formation and Applications

  • Research on nitrile oxides, which can be derived from similar diazoacetamides, highlights their application in the synthesis of various heterocycles. This method is significant for the scalable synthesis of biologically active compounds (De Angelis et al., 2021).

Supramolecular Chemistry and Self-Assembly

  • p-tert-Butylthiacalix[4]arenes, which have a structural resemblance to the compound , have been studied for their ability to form supramolecular self-assemblies. These findings demonstrate the potential of such compounds in creating complex molecular systems (Yushkova et al., 2012).

Organic Synthesis Applications

  • tert-Butyl nitrite, a related compound, is widely used in various organic transformations, indicating the potential for N-tert-butyl-2-[[(3-nitrophenyl)-oxomethyl]hydrazo]-2-oxoacetamide in similar synthetic applications (Li & Jia, 2017).

Insecticidal Activity

  • N-tert-Butyl-N,N'-diacylhydrazines, structurally related to the compound of interest, have been investigated for their insecticidal activities, suggesting possible applications in pest control (Wang et al., 2011).

Potential in Biomedical Research

  • The synthesis and properties of nitroxides, which can be structurally related to N-tert-butyl derivatives, indicate their utility as molecular probes and labels in biomedical research, suggesting potential applications for the compound (Zhurko et al., 2020).

properties

Product Name

N-tert-butyl-2-[[(3-nitrophenyl)-oxomethyl]hydrazo]-2-oxoacetamide

Molecular Formula

C13H16N4O5

Molecular Weight

308.29 g/mol

IUPAC Name

N-tert-butyl-2-[2-(3-nitrobenzoyl)hydrazinyl]-2-oxoacetamide

InChI

InChI=1S/C13H16N4O5/c1-13(2,3)14-11(19)12(20)16-15-10(18)8-5-4-6-9(7-8)17(21)22/h4-7H,1-3H3,(H,14,19)(H,15,18)(H,16,20)

InChI Key

URXYMNAGVPADIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

solubility

46.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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